but-2-enedioic acid;1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
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Overview
Description
Siponimod hemifumarate is a selective sphingosine-1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis . It is known for its ability to modulate the immune system by preventing lymphocytes from exiting the lymph nodes, thereby reducing inflammation in the central nervous system .
Preparation Methods
The synthesis of siponimod hemifumarate involves multiple steps, starting from the base compound siponimod. The process includes the formation of crystalline polymorphic forms of siponimod base and its salts . The preparation of siponimod hemifumarate specifically involves the reaction of siponimod with fumaric acid to form the hemifumarate salt . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Siponimod hemifumarate undergoes various chemical reactions, primarily involving oxidative metabolism . The compound is metabolized predominantly by cytochrome P450 2C9, with minor contributions from cytochrome P450 3A4 and other enzymes . The major products formed from these reactions include hydroxylated metabolites and glucuronidated derivatives . Common reagents used in these reactions include oxidizing agents and glucuronidation enzymes .
Scientific Research Applications
Siponimod hemifumarate has significant applications in scientific research, particularly in the fields of medicine and biology. It is extensively studied for its role in treating multiple sclerosis by modulating the immune response and reducing neuroinflammation . Additionally, siponimod hemifumarate is being investigated for its potential benefits in other neurodegenerative diseases and conditions involving chronic inflammation . Its ability to cross the blood-brain barrier and exert effects on central nervous system cells makes it a valuable compound in neurological research .
Mechanism of Action
The mechanism of action of siponimod hemifumarate involves its binding to sphingosine-1-phosphate receptors 1 and 5 . By binding to these receptors, siponimod hemifumarate prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in the peripheral blood and limiting their migration to the central nervous system . This action helps to reduce inflammation and neurodegeneration associated with multiple sclerosis . Additionally, siponimod hemifumarate has direct effects on central nervous system cells, promoting myelination and neuroprotection .
Comparison with Similar Compounds
Siponimod hemifumarate is often compared with other sphingosine-1-phosphate receptor modulators, such as fingolimod . While both compounds share a similar mechanism of action, siponimod hemifumarate is more selective for sphingosine-1-phosphate receptors 1 and 5, which may result in a different safety and efficacy profile . Other similar compounds include ozanimod and ponesimod, which also target sphingosine-1-phosphate receptors but have varying degrees of selectivity and clinical applications . The uniqueness of siponimod hemifumarate lies in its specific receptor selectivity and its demonstrated efficacy in reducing disability progression in multiple sclerosis .
Properties
Molecular Formula |
C62H74F6N4O10 |
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Molecular Weight |
1149.3 g/mol |
IUPAC Name |
but-2-enedioic acid;1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8) |
InChI Key |
JNLIKIBISICTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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